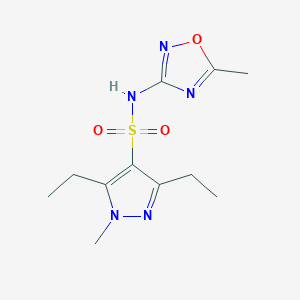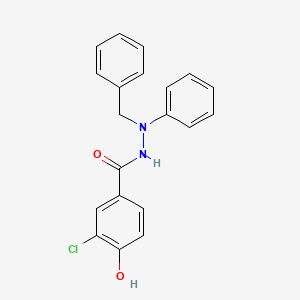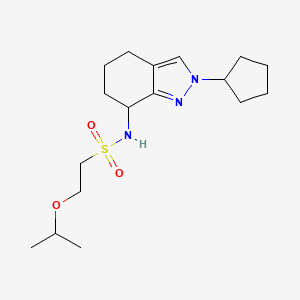![molecular formula C16H20N2O3 B7682383 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, also known as MPDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of cellular energy metabolism. 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to increase the activity of mitochondrial respiratory chain complexes, leading to enhanced ATP production and improved cellular energy metabolism. Additionally, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cellular components.
Biochemical and Physiological Effects:
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, neuroprotection, and enhancement of cognitive function. 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to protect against oxidative stress-induced neuronal damage, reduce inflammation, and improve mitochondrial function. Additionally, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to enhance memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one in lab experiments is its ability to protect against oxidative stress-induced damage, making it a useful tool for studying the effects of oxidative stress on cellular function. Additionally, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to enhance cognitive function and memory, making it a potential tool for studying the effects of different compounds on cognitive function. However, one of the limitations of using 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are several potential future directions for research on 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, including its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one and its effects on cellular metabolism and energy production. Finally, research is needed to develop more efficient and effective methods for synthesizing and purifying 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one.
Conclusion:
In conclusion, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, or 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has the potential to be a useful tool in scientific research and may have therapeutic applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one can be achieved using different methods, including the reaction of 3-chloro-2-hydroxypropylamine with 3-methylphenol, followed by the reaction with 5,6-dimethyluracil. Another method involves the reaction of 3-methylphenol with 3-chloro-2-hydroxypropylamine, followed by the reaction with 4,5-dimethylbarbituric acid. Both methods result in the formation of 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, which can be purified using different techniques such as recrystallization, column chromatography, or HPLC.
Aplicaciones Científicas De Investigación
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been studied for its potential applications in various fields of scientific research, including pharmacology, neurology, and biochemistry. In pharmacology, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to exhibit antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neurology, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been studied for its effects on the central nervous system, including its ability to enhance cognitive function and memory. In biochemistry, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been studied for its role in the regulation of cellular metabolism and energy production.
Propiedades
IUPAC Name |
3-[2-hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-4-6-15(7-11)21-9-14(19)8-18-10-17-13(3)12(2)16(18)20/h4-7,10,14,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYIKEFANQODHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C=NC(=C(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)

![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)

![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)

![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)
